molecular formula C15H10FN3O2 B11222819 N'-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide

N'-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide

Cat. No.: B11222819
M. Wt: 283.26 g/mol
InChI Key: RCGVREUIVSXAOL-UHFFFAOYSA-N
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Description

N’-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a synthetic compound belonging to the class of hydrazones Hydrazones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, coordination chemistry, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide typically involves the condensation reaction between 5-fluoro-2-oxoindoline-3-carbaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent with glacial acetic acid as a catalyst. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: N’-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Mechanism of Action

The mechanism of action of N’-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N’-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H10FN3O2

Molecular Weight

283.26 g/mol

IUPAC Name

N-[(5-fluoro-2-hydroxy-1H-indol-3-yl)imino]benzamide

InChI

InChI=1S/C15H10FN3O2/c16-10-6-7-12-11(8-10)13(15(21)17-12)18-19-14(20)9-4-2-1-3-5-9/h1-8,17,21H

InChI Key

RCGVREUIVSXAOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)F)O

Origin of Product

United States

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